Chroman-3-carboxylic acid methyl ester
Description
Significance and Research Context of Chromane (B1220400) Derivatives in Organic and Medicinal Chemistry
The chromane ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a ubiquitous feature in a multitude of naturally occurring and synthetic compounds. rsc.orgnih.gov This structural motif is often referred to as a "privileged scaffold" in medicinal chemistry, a term that denotes its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. nih.govresearchgate.net
Chromane derivatives are at the core of numerous biologically active molecules, including flavonoids, tocopherols (B72186) (Vitamin E), and many alkaloids. rsc.org The inherent structural features of the chromane nucleus allow for diverse functionalization, leading to a vast chemical space for exploration. Researchers have successfully synthesized and evaluated chromane derivatives for a plethora of therapeutic applications. These include, but are not limited to:
Anticancer Activity: Certain chromane-based compounds have shown potent inhibitory effects on various cancer cell lines. researchgate.netacs.org
Neuroprotective Effects: The chromane scaffold is a key component in compounds developed for neurodegenerative diseases like Alzheimer's and Parkinson's disease. rsc.org
Anti-inflammatory and Antioxidant Properties: Many chromane derivatives exhibit significant anti-inflammatory and antioxidant activities, which are crucial in combating a range of diseases. nih.govresearchgate.net
Antimicrobial and Antiviral Activity: The chromane ring is also found in compounds with notable antibacterial and antiviral properties. nih.govresearchgate.net
The versatility of the chromane structure makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. nih.gov The absence or presence of substituents, and their specific placement on the chromane ring system, can lead to significant variations in biological activity, a key aspect explored in structure-activity relationship (SAR) studies. researchgate.net
Overview of Key Research Areas Pertaining to Chroman-3-carboxylic Acid Methyl Ester
While the broader class of chromane derivatives has been extensively studied, research focusing specifically on this compound is more specialized. The available academic literature and chemical databases primarily highlight its role as a crucial synthetic intermediate in the preparation of more complex, biologically active molecules. google.com
The primary research area for this compound appears to be its application as a versatile building block in organic synthesis. Its structure, featuring both the chromane nucleus and a reactive methyl ester group at the 3-position, makes it an ideal starting material for the synthesis of a variety of other compounds. For instance, processes have been developed for the preparation of chroman carboxylates as key intermediates in the synthesis of novel insecticides. google.com
Furthermore, the chroman-3-yl moiety is a structural component in the synthesis of complex heterocyclic systems. An example from the literature describes the synthesis of 1-(chroman-3-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester, where a derivative of chroman-3-carboxylic acid is evidently a key precursor. This underscores the utility of this compound in constructing molecules with potential applications in medicinal chemistry.
Direct research into the intrinsic biological activities of this compound is not as widely documented as for other chromane derivatives. Its significance in academic research, therefore, lies more in its enabling role as a synthetic tool rather than as a final, biologically active product itself.
Below are the key identifiers for this compound.
Table 1: Key Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 68281-60-7 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| Synonyms | 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid methyl ester, 2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-, methyl ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVMXQNZNGFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564552 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-60-7 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Chroman 3 Carboxylic Acid Methyl Ester
Direct Synthesis Strategies for Chroman-3-carboxylic Acid Methyl Ester
The direct synthesis of this compound can be achieved through several strategic pathways, primarily involving esterification of the corresponding carboxylic acid or through reductive methods starting from unsaturated precursors.
Esterification Reactions for Chroman-3-carboxylic Acid Derivatization
The most straightforward method for the synthesis of this compound is the esterification of chroman-3-carboxylic acid. This classic transformation can be accomplished under various conditions.
Fischer Esterification : This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water. masterorganicchemistry.commasterorganicchemistry.com
Reaction with Methylating Agents : Alternatively, the methyl ester can be formed by reacting the carboxylic acid with a suitable methylating agent. For instance, methyl iodide (CH₃I) can be used to form methyl esters. libretexts.org Another green and nontoxic methylating agent is dimethyl carbonate, which can transfer a methyl group to the carboxylic acid under basic conditions. organic-chemistry.org
A variety of substituted chromone-3-carboxylic acids can be prepared and subsequently esterified. For example, chromone-3-carboxylic acids can be synthesized from the corresponding 2-hydroxyacetophenones through Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes, followed by oxidation. semanticscholar.org These carboxylic acids can then be converted to their methyl esters.
| Starting Material | Reagent(s) | Product | Notes |
| Chroman-3-carboxylic acid | Methanol, H₂SO₄ (catalyst) | This compound | Fischer Esterification |
| Chroman-3-carboxylic acid | Methyl Iodide | This compound | Alkylation |
| Chroman-3-carboxylic acid | Dimethyl Carbonate, Base | This compound | Green methylation |
| Chromone-3-carboxylic acid | Thionyl chloride, then Methanol | Chromone-3-carboxylic acid methyl ester | Via acid chloride |
Reductive Pathways to Chromane-3-carboxylic Acid Esters
Reductive methods provide an alternative route to chroman-3-carboxylic acid esters, often starting from more unsaturated coumarin (B35378) or chromone (B188151) systems. These reactions typically involve the reduction of the C2-C3 double bond of the α,β-unsaturated ester.
One prominent pathway involves the reduction of coumarin-3-carboxylic acids or their esters. For instance, visible light-driven photoredox catalysis has been employed for the reductive azaarylation of coumarin-3-carboxylic acids, which leads to 4-substituted-chroman-2-ones. acs.org While this specific reaction functionalizes the 4-position, similar reductive conditions can be tailored to saturate the pyrone ring to form the chroman structure.
Another approach is the doubly decarboxylative Giese reaction, which utilizes coumarin-3-carboxylic acids as acceptors for alkyl radicals generated from N-(acyloxy)phthalimides under visible light photoredox catalysis. rsc.org This method results in 4-substituted-chroman-2-ones, demonstrating the formation of the saturated chroman ring system from a coumarin precursor. rsc.org
Functionalization and Derivatization of the Chroman Core and Ester Moiety
The this compound scaffold allows for a wide range of chemical modifications on both the heterocyclic chroman ring and the ester functional group.
Modifying the Chroman Scaffold of this compound
The chroman ring system can be functionalized at various positions, although the reactivity is influenced by the existing substituents.
C-2 and C-3 Substitution : Structure-activity relationship studies on chromanone analogs have shown that substitutions at the C-2 and C-3 positions can lead to compounds with enhanced biological activities. nih.gov
C-5 Functionalization : Transition metal-catalyzed C-5 functionalization of chromones is possible through chelation-assisted reactions where the keto group directs the metal catalyst. nih.gov
Skeletal Editing : A stepwise carbon-to-oxygen swap in tetralins has been developed to produce diverse chroman-2-carboxylic acids and chroman-2-ols, showcasing advanced methods for modifying the core scaffold. chemrxiv.orgresearchgate.net
Reactivity of the Methyl Ester Group in Nucleophilic Acyl Substitution Reactions
The methyl ester group at the C-3 position is a versatile handle for further derivatization through nucleophilic acyl substitution reactions. masterorganicchemistry.comvanderbilt.edu In these reactions, a nucleophile replaces the methoxy (B1213986) group of the ester.
Hydrolysis : The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comuomustansiriyah.edu.iq Basic hydrolysis, also known as saponification, is irreversible due to the deprotonation of the resulting carboxylic acid. uomustansiriyah.edu.iq
Amidation : Reaction of the methyl ester with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amides. vanderbilt.edu This reaction, known as aminolysis, is a common transformation. vanderbilt.edu
Transesterification : The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org
Reduction : The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iq Reduction with milder reagents like diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde. masterorganicchemistry.com
Reaction with Grignard Reagents : Treatment with two equivalents of a Grignard reagent results in the formation of a tertiary alcohol. uomustansiriyah.edu.iq
| Reagent | Product | Reaction Type |
| H₂O, H⁺ or OH⁻ | Chroman-3-carboxylic acid | Hydrolysis |
| RNH₂, Heat | N-substituted chroman-3-carboxamide | Amidation |
| R'OH, H⁺ or R'O⁻ | Chroman-3-carboxylic acid R'-ester | Transesterification |
| 1. LiAlH₄, 2. H₂O | (Chroman-3-yl)methanol | Reduction |
| 1. DIBAL-H, 2. H₂O | Chroman-3-carbaldehyde | Partial Reduction |
| 1. 2 eq. RMgBr, 2. H₂O | 1-(Chroman-3-yl)-1,1-disubstituted methanol | Grignard Reaction |
C-3 and C-4 Functionalizations and Cyclization Reactions of Related Chromane (B1220400)/Coumarin Carboxylic Acids
The presence of the carboxylic acid or ester group at C-3 significantly influences the reactivity of the C-3 and C-4 positions, particularly in the unsaturated coumarin and chromone analogs. ias.ac.in These positions are susceptible to various functionalization and cyclization reactions.
Decarboxylative Functionalization : Coumarin-3-carboxylic acids can undergo decarboxylative functionalization at the C-3 or C-4 position, allowing for the introduction of aryl, alkyl, and other groups. ias.ac.inresearchgate.net For example, palladium-catalyzed decarboxylative cross-coupling reactions have been used to introduce various substituents. ias.ac.in
Michael Addition : The C-4 position of coumarin-3-carboxylic acids acts as a Michael acceptor, enabling conjugate addition reactions. ias.ac.in This reactivity has been exploited in doubly decarboxylative reactions where a nucleophile adds to the C-4 position, followed by decarboxylation. rsc.orgresearchgate.netresearchgate.net
Cyclization Reactions : The functional groups at C-3 and C-4 can participate in cyclization reactions to form fused heterocyclic systems. For example, C4-alkenylated coumarins can undergo cyclization to produce pyrrolo[3,4-c]coumarins or furo[3,4-c]coumarins. ias.ac.in Rhodium-catalyzed annulation of N-phenoxyacetamides with methyleneoxetanones can produce 2H-chromene-3-carboxylic acids, which can be further functionalized. acs.org
Ring Transformation and Rearrangement Studies
The reactivity of the γ-pyrone ring in chromone derivatives is a cornerstone of their chemical versatility. The presence of an electron-withdrawing group at the C-3 position, such as a carboxylic acid or ester, significantly enhances the electrophilicity of the C-2 position. This activation makes the chromone system a prime substrate for nucleophilic attack, often initiating a cascade of reactions that result in profound structural changes to the heterocyclic core.
Base-Catalyzed Rearrangements of Chromone-3-carboxylic Esters
The treatment of chromone-3-carboxylic esters with a base induces a notable rearrangement, converting the chromone framework into a coumarin system. This transformation specifically yields 3-acyl-4-hydroxycoumarins. researchgate.netdocumentsdelivered.comacs.org The reaction is believed to proceed through a mechanism initiated by the nucleophilic attack of a base at the C-2 position of the chromone ring. This is followed by the opening of the γ-pyrone ring to form an intermediate, which then undergoes an intramolecular cyclization (a Dieckmann-like condensation) and subsequent rearrangement to furnish the thermodynamically more stable 3-acyl-4-hydroxycoumarin structure.
This rearrangement underscores the electrophilic nature of the C-2 position in the chromone ring, which, when substituted with an ester group at C-3, provides a pathway to the isomeric coumarin system.
Table 1: Examples of Base-Catalyzed Rearrangement of Chromone-3-Carboxylic Esters
| Starting Chromone Ester | Base/Conditions | Rearranged Product |
| Ethyl chromone-3-carboxylate | Alkali | 3-Acetyl-4-hydroxycoumarin |
| Methyl chromone-3-carboxylate | Alkali | 3-Acyl-4-hydroxycoumarin derivative |
Nucleophilic Ring Opening and Closure Reactions of Related Chromone-3-carboxylic Acids
Chromone-3-carboxylic acid, a closely related precursor, serves as a versatile building block for synthesizing a variety of heterocyclic systems through reactions involving nucleophiles. scielo.br The general mechanism involves an initial nucleophilic attack at the electron-deficient C-2 position, leading to the opening of the γ-pyrone ring. researchgate.netresearchgate.net The fate of the resulting intermediate is highly dependent on the nature of the nucleophile and the specific reaction conditions employed. researchgate.net
Reactions with Carbon Nucleophiles:
When chromone-3-carboxylic acid is treated with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst, a ring expansion reaction occurs. tubitak.gov.tr This process does not yield a simple substitution product but instead leads to the formation of functionalized benzoxocinones. psu.edu The proposed mechanism for this transformation involves a sequence of steps:
Michael Addition: The active methylene compound, acting as a carbon nucleophile, adds to the C-2 position of the chromone ring. psu.edu
Ring Opening: The γ-pyrone ring opens to form an intermediate phenolic species. psu.edu
Decarboxylation: The original carboxyl group at C-3 is lost. researchgate.netpsu.edu
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the nitrile group attacks the phenolic oxygen, leading to the formation of an eight-membered benzoxocinone ring. tubitak.gov.trpsu.edu
This unexpected route provides a convenient method for synthesizing functionalized eight-membered heterocyclic systems from readily available six-membered chromone precursors. tubitak.gov.tr
Table 2: Ring Expansion of Chromone-3-carboxylic Acid with Carbon Nucleophiles
| Carbon Nucleophile | Catalyst | Product | Reference |
| Malononitrile | Triethylamine/Ethanol (B145695) | 2-Amino-3-cyano-6H-benzoxocin-6-one | tubitak.gov.tr |
| Ethyl cyanoacetate | Triethylamine/Ethanol | 2-Amino-3-ethoxycarbonyl-6H-benzoxocin-6-one | psu.edu |
| Chloroacetonitrile | Triethylamine/Ethanol | 2-Amino-3-chloro-6H-benzoxocin-6-one | psu.edu |
| Benzyl cyanide | Triethylamine/Ethanol | 2-Amino-3-phenyl-6H-benzoxocin-6-one | psu.edu |
Reactions with Nitrogen Nucleophiles and Base:
The reaction of chromone-3-carboxylic acid with primary or secondary amines in ethanol results in the formation of enaminones. researchgate.net This transformation is initiated by the nucleophilic attack of the amine at the C-2 position, followed by pyrone ring opening and subsequent decarboxylation. researchgate.net
Treatment of chromone-3-carboxylic acid with sodium hydroxide (B78521) solution can lead to different products depending on the conditions. In refluxing ethanol with a dilute NaOH solution, the reaction affords ω-formyl-2-hydroxyacetophenone, the simple ring-opened product. researchgate.netresearchgate.net However, under slightly different conditions, a self-condensation of this intermediate can occur. researchgate.net
These reactions highlight the dual reactivity of the chromone-3-carboxylic acid system, where both the pyrone ring and the carboxylic acid group can participate in transformations to yield a diverse array of chemical structures. researchgate.net
Advanced Spectroscopic and Structural Elucidation in Chroman 3 Carboxylic Acid Methyl Ester Research
Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like chroman-3-carboxylic acid methyl ester. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular structure.
In the analysis of chroman derivatives, ¹H NMR is particularly useful for determining the stereochemistry and conformation of the dihydropyran ring. auremn.org.brrsc.org The coupling constants (J-values) between adjacent protons, especially those on C2 and C3, can elucidate their relative spatial orientation (axial or equatorial). For instance, a larger coupling constant is typically observed for diaxial protons compared to axial-equatorial or diequatorial protons.
While specific experimental ¹H and ¹³C NMR data for this compound are not extensively reported in the reviewed literature, the expected chemical shifts can be inferred from data on closely related structures, such as chromone-3-carboxylic acid and other chromane (B1220400) derivatives. nih.govmdpi.comrsc.org
Expected ¹H NMR Spectral Data:
Aromatic Protons: Signals for the four protons on the benzene (B151609) ring would typically appear in the range of δ 6.5-8.0 ppm. Their specific shifts and splitting patterns would depend on the substitution pattern.
Chroman Moiety Protons:
The protons at C2 (O-CH₂) would likely resonate around δ 4.0-4.5 ppm.
The protons at C4 (Ar-CH₂) would appear further upfield, potentially in the δ 2.5-3.0 ppm region.
The proton at C3 would be coupled to the adjacent protons at C2 and C4, and its chemical shift would be influenced by the ester group.
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be expected around δ 3.7 ppm. mdpi.com
Expected ¹³C NMR Spectral Data:
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would exhibit a characteristic signal in the downfield region, typically around δ 170 ppm. doi.org
Aromatic Carbons: Signals for the aromatic carbons would be found in the δ 115-160 ppm range.
Chroman Moiety Carbons: The carbons of the dihydropyran ring (C2, C3, C4) and the methyl ester carbon would have distinct signals in the aliphatic region of the spectrum.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the connectivity of protons and carbons within the molecule. mdpi.commdpi.com NOE (Nuclear Overhauser Effect) spectroscopy can provide through-space correlations between protons, offering further insights into the molecule's three-dimensional structure and preferred conformation. mdpi.com For example, NOE studies on similar structures have been used to determine the relative orientation of substituents on the chromane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | 115 - 160 |
| C2-H₂ | 4.0 - 4.5 | ~60 - 70 |
| C3-H | Variable | ~40 - 50 |
| C4-H₂ | 2.5 - 3.0 | ~20 - 30 |
| -OCH₃ | ~3.7 | ~52 |
| C=O (Ester) | - | ~170 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its molecular formula (C₁₁H₁₂O₃). chemscene.com
Key Predicted Fragmentation Pathways:
Loss of the Methoxy (B1213986) Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion [M - 31]⁺. This would be a prominent peak in the spectrum.
Loss of the Carbomethoxy Group: Cleavage of the bond between C3 and the ester group would lead to the loss of the carbomethoxy radical (•COOCH₃), resulting in a fragment ion at [M - 59]⁺.
McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. wikipedia.orgwhitman.edu In this compound, this could involve the transfer of a hydrogen from C5 (if sterically accessible) to the carbonyl oxygen, followed by cleavage of the C3-C4 bond.
Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring of the chroman nucleus can undergo a characteristic RDA reaction, leading to the cleavage of the ring and the formation of specific fragment ions. This has been observed in the mass spectra of related chromane compounds. nih.gov
Fragments from the Chroman Ring: Cleavage within the chroman ring itself can lead to characteristic ions, such as those corresponding to the benzopyrylium cation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Origin |
|---|---|---|
| [M]⁺˙ | 192 | Molecular Ion |
| [M - OCH₃]⁺ | 161 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 133 | Loss of carbomethoxy radical |
| - | Variable | Fragments from Retro-Diels-Alder reaction |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
For this compound, X-ray crystallography would unequivocally establish the conformation of the dihydropyran ring (e.g., half-chair, boat) and the orientation of the methyl carboxylate substituent at the C3 position (axial or equatorial). It would also reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure.
As of the current literature review, no published crystal structure for this compound has been found. However, crystal structures of related compounds, such as chromone-3-carboxylic acid and various chromanone derivatives, have been reported. researchgate.netresearchgate.netresearchgate.net These studies provide valuable reference points for the expected structural features of the chroman framework. For example, studies on similar systems have confirmed the non-planar nature of the dihydropyran ring.
Infrared Spectroscopy in Elucidating Functional Group Transformations
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. IR spectroscopy is particularly useful for monitoring chemical reactions, such as the esterification of chroman-3-carboxylic acid to its methyl ester, by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretches of the ester. researchgate.net
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a key diagnostic peak for the ester functional group. auremn.org.br
C-O Stretches (Ester): Two characteristic C-O stretching vibrations for the ester group would be anticipated in the 1000-1300 cm⁻¹ region. auremn.org.br
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range would indicate the presence of the aromatic ring.
C-H Stretches:
Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the chroman ring and the methyl group would be observed just below 3000 cm⁻¹.
C-O-C Stretch (Ether): A stretching vibration for the aryl ether linkage in the chroman ring would also be present, typically in the 1200-1250 cm⁻¹ region.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1735 - 1750 | Strong |
| Ester (C-O) | Stretching | 1000 - 1300 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |
| Aromatic (C-H) | Stretching | > 3000 | Variable |
| Aliphatic (C-H) | Stretching | < 3000 | Variable |
| Aryl Ether (C-O-C) | Stretching | 1200 - 1250 | Strong |
Computational Chemistry and Theoretical Investigations of Chroman 3 Carboxylic Acid Methyl Ester
Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate prediction of molecular geometries and electronic properties. nih.gov For Chroman-3-carboxylic acid methyl ester, DFT is essential for elucidating its three-dimensional structure and the distribution of its electrons, which fundamentally govern its reactivity.
Conformational Analysis: The chroman core contains a non-planar dihydropyran ring, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis using DFT identifies the most stable, lowest-energy conformer by systematically exploring rotational barriers and ring puckering. This process involves optimizing the molecular geometry to find energy minima on the potential energy surface. For the related acetic acid, studies have shown that different conformations (syn and anti) can have significant energy differences, and this equilibrium can be influenced by the solvent environment. nih.gov A similar analysis for this compound would reveal the preferred orientation of the methyl ester group relative to the chroman ring, which is critical for its interaction with biological targets.
Electronic Structure: DFT is used to calculate key electronic properties that describe a molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov
In a detailed DFT study on the related compound Chromone-3-carboxylic acid using the B3LYP/6-311++G(d,p) basis set, researchers calculated several electronic and reactivity descriptors. nih.govnih.gov While the chromone (B188151) structure differs from the chroman structure due to a C=C double bond and a ketone group, the types of data generated are directly analogous to what would be expected for this compound.
Table 1: Examples of DFT-Calculated Electronic Properties for the Related Compound Chromone-3-Carboxylic Acid
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.21 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.89 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.32 |
| Electronegativity (χ) | Tendency to attract electrons | 4.05 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.16 |
| Electrophilicity Index (ω) | Measure of electrophilic power | 6.32 |
Data sourced from a DFT study on Chromone-3-carboxylic acid. nih.gov
These parameters collectively provide a detailed electronic profile, suggesting how the molecule will behave in chemical reactions. A smaller energy gap, for instance, typically implies higher reactivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict and analyze how the molecule might bind to a specific protein target.
Molecular Docking: This computational technique places a ligand (this compound) into the binding site of a target protein in various orientations and conformations to find the most stable binding mode. The output is typically a binding affinity or docking score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For example, a study on the related Chromone-3-carboxylic acid investigated its interaction with the sugar phosphatase protein from Bacillus subtilis (PDB ID: 4UAR). nih.govnih.gov The results identified key amino acid residues involved in the binding and provided a binding energy that indicated a stable interaction.
Table 2: Illustrative Molecular Docking Results for Chromone-3-Carboxylic Acid with Bacillus subtilis Sugar Phosphatase
| Parameter | Finding |
|---|---|
| Target Protein | Sugar Phosphatase (PDB ID: 4UAR) |
| Binding Energy | -6.8 kcal/mol |
| Key Interacting Residues | ASP 233, GLY 234, THR 182 |
Data sourced from a docking study on the related compound Chromone-3-carboxylic acid. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like chroman derivatives, a QSAR model could predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts.
The development of a QSAR model involves several key steps:
Data Set Assembly: A collection of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe various properties, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that links the descriptors to the observed biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
While no specific QSAR models for this compound were identified, a study on arylsubstituted cycloalkenecarboxylic acid methyl esters targeting the human dopamine (B1211576) transporter yielded a 2D-QSAR model. nih.gov The resulting equation illustrates how different descriptors can be combined to predict activity:
−logK(i) = 4.00 - 3.93E(LUMO) - 0.67E(HOMO) - 3.24σ(p) nih.gov
This equation shows that the binding affinity (Kᵢ) is dependent on the energies of the frontier molecular orbitals (LUMO and HOMO) and the Hammett constant (σp), which represents the electronic effect of a substituent on the aromatic ring.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |
| Topological | Connectivity Indices, Wiener Index |
| Hydrophobic | LogP (Partition Coefficient) |
Solvatochromic Shift Analysis and Dipole Moment Determination
Solvatochromic Shift Analysis: Solvatochromism is the phenomenon where a substance's color, or more precisely its UV-Visible absorption spectrum, changes when it is dissolved in different solvents. nih.gov By measuring these spectral shifts in a range of solvents with varying polarities, it is possible to probe the nature of the solute-solvent interactions. This analysis can also be used in conjunction with theoretical models, such as the Lippert-Mataga or Bakhshiev equations, to experimentally estimate the change in dipole moment between the molecule's electronic ground state and its excited state. nih.gov This is particularly important for applications in materials science and the design of fluorescent probes.
Dipole Moment Determination: The dipole moment (µ) is a fundamental measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. It can be calculated theoretically using DFT methods or determined experimentally. nih.govresearchgate.net A higher dipole moment generally indicates greater polarity, which influences properties like solubility and the ability to engage in electrostatic interactions.
Studies on related 2-aminochromone derivatives have shown that the dipole moment can increase substantially upon electronic excitation from the ground state (µg) to the excited state (µe), a finding that was supported by both experimental solvatochromic data and TD-DFT calculations. nih.gov
Table 4: Theoretical Ground and Excited State Dipole Moments for Related Chromone Derivatives
| Compound | Ground State Dipole Moment (µg) (Debye) | Excited State Dipole Moment (µe) (Debye) |
|---|---|---|
| 2-aminochromone-3-carboxaldehyde (ACC) | 4.86 | 6.25 |
| ACMHCA (a hydrazone derivative) | 5.32 | 7.91 |
Data sourced from a TD-DFT study on related chromone derivatives, illustrating the change in polarity upon excitation. nih.gov
For this compound, such an analysis would quantify its polarity and how that polarity changes upon absorbing light, which is crucial for understanding its photophysical behavior.
Biological Activity and Pharmaceutical Research Applications of Chroman 3 Carboxylic Acid Methyl Ester and Its Derivatives
Enzyme Inhibition Studies and Mechanism of Action
Derivatives of chroman-3-carboxylic acid have been extensively studied as inhibitors of various enzymes, playing a crucial role in the development of targeted therapies.
The inhibition of Rho-associated protein kinases (ROCK1 and ROCK2) is a key strategy for treating diseases like glaucoma, hypertension, and cancer. researchgate.netnih.govresearchgate.net Chroman-3-amide derivatives have been identified as highly potent ROCK inhibitors. nih.govresearchgate.net A notable example is the derivative (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which has demonstrated remarkable potency and selectivity for the ROCK2 isoform over ROCK1. researchgate.netnih.gov
This isoform selectivity is critical because ROCK1 and ROCK2, despite being highly homologous, have distinct physiological functions. nih.gov The development of isoform-selective inhibitors can lead to more targeted therapies with fewer side effects. researchgate.net Molecular docking studies have revealed that the high potency and selectivity of compounds like (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide are driven by hydrophobic interactions within the enzyme's binding site. researchgate.netnih.gov The key to isoform selectivity has been attributed to interactions with specific amino acid residues, namely Lys105 in ROCK1 and Lys121 in ROCK2. researchgate.netnih.gov
Table 1: ROCK Inhibition Data for a Key Chroman Derivative
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. ROCK1) |
|---|---|---|---|
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) | ROCK1 | 68 | - |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) | ROCK2 | 3 | 22.7-fold |
Data sourced from research on amide-chroman derivatives as ROCK2 inhibitors. researchgate.netnih.gov
Antimicrobial and Antiviral Activity
The chroman framework is a constituent of many natural products with antimicrobial and antiviral properties. nih.govresearchgate.nettsijournals.com
Research into synthetic chroman carboxamide derivatives has shown significant antimicrobial potential. researchgate.net In one study, these compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated good to excellent antimicrobial activity, with minimum inhibitory concentrations (MICs) generally ranging from 12.5 to 100 μg/ml. researchgate.net Notably, the compounds demonstrated higher potency against Gram-negative bacteria. researchgate.net Certain derivatives also displayed potent antifungal activity, with MICs as low as 25 μg/ml against fungal strains, comparable to the standard drug fluconazole. researchgate.net Similarly, chromone-3-carbonitriles have shown fungicidal effects against several Candida species, with MICs ranging from 5 to 50 µg/mL. nih.gov
In the realm of antiviral research, chroman-based structures have shown promise. For instance, synthetic chroman aldehydes, structurally related to natural antiviral compounds, were found to inhibit HIV replication. nih.gov The most effective of these compounds exhibited IC₅₀ values in the range of 30 to 40 µM. nih.gov While not directly a chroman-3-carboxylic acid methyl ester, an indole-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov
Table 2: Antimicrobial Activity of Chroman Carboxamide Derivatives
| Bacterial Type | MIC Range (μg/ml) |
|---|---|
| Gram-positive | 25 - 100 |
| Gram-negative | 12.5 - 100 |
Data from a study on the antimicrobial potency of chroman derivatives. researchgate.net
Anti-inflammatory Potential and Mechanisms
Chromones and their derivatives are recognized for their anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.net The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. semanticscholar.org
Specific chromone (B188151) derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov The mechanism for this effect involves the modulation of key signaling pathways. For example, some chromones reduce the transcriptional activity of NF-κB, a crucial transcription factor that governs the expression of many inflammatory genes. nih.gov Furthermore, evidence suggests that some chromones may exert their anti-inflammatory effects in part through the activation of the glucocorticoid receptor. nih.gov
Antioxidant Properties and Radical Scavenging Mechanisms
The chroman and chromone scaffolds are associated with significant antioxidant activity. acs.orgnih.govnih.gov Many derivatives exhibit potent radical scavenging capabilities, which are evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. nih.gov
The antioxidant properties of these phenolic compounds are generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a radical, thereby quenching it. nih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the radical. Structure-activity relationship studies have indicated that substitutions on the chroman ring, particularly at the C-2 and C-3 positions, can yield highly potent antioxidant compounds. nih.gov
Lead Compound Identification and Optimization Strategies
The chroman scaffold is a valuable template for the design and development of new therapeutic agents. acs.orgnih.gov It has been frequently used as a lead structure in medicinal chemistry programs aimed at discovering novel inhibitors and modulators of biological targets. researchgate.netresearchgate.net For example, in the development of ROCK inhibitors, a chroman-based amide was developed to improve upon the poor oral bioavailability and low metabolic stability of an earlier benzodioxane-based lead compound. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds, enhancing their efficacy, selectivity, and pharmacokinetic properties. nih.gov For chroman-based ROCK inhibitors, SAR studies have provided critical insights. It was discovered that the stereochemistry at the C-3 position is crucial, with the (S)-enantiomer often being significantly more potent than the (R)-enantiomer. researchgate.netnih.gov Modifications to the amide moiety and substitutions on the chroman ring have been systematically explored to improve both potency against the target and selectivity over related kinases. researchgate.netresearchgate.net
SAR studies on chromanone analogs for antioxidant activity have revealed that substitutions with groups like methoxyphenyl or benzylidene at the C-2 and C-3 positions can lead to compounds with antioxidant activity comparable to standards like vitamin E. nih.gov These studies guide medicinal chemists in making rational design choices to iteratively improve the drug-like properties of new chemical entities based on the this compound scaffold. nih.gov
Bioisosteric Replacement and Functional Group Modification in Lead Optimization
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing a lead compound's pharmacodynamic and pharmacokinetic properties by substituting a specific group with another that has similar steric and electronic characteristics. nih.gov This approach is instrumental in enhancing potency, improving selectivity, reducing toxicity, and circumventing existing patents. nih.govspirochem.com For the this compound scaffold, various bioisosteric replacements and functional group modifications can be envisioned to modulate biological activity.
The ester and carboxylic acid functionalities at the C-3 position are critical for interaction with biological targets and for the physicochemical properties of the molecule. The carboxylic acid group, for instance, is present in over 450 marketed drugs and can form key interactions with receptors. nih.gov However, it can also lead to poor pharmacokinetic profiles. nih.gov Bioisosteric replacement of the methyl ester or the corresponding carboxylic acid can lead to derivatives with improved properties.
One common bioisosteric replacement for a carboxylic acid is a tetrazole ring. This substitution can maintain or improve biological activity while potentially enhancing metabolic stability and cell permeability. Other bioisosteres for the carboxylic acid group include hydroxamic acids, sulfonamides, and acylsulfonamides, each offering different electronic and hydrogen-bonding characteristics that can be exploited during lead optimization.
Functional group modifications on the chroman ring system itself can also significantly impact biological activity. For instance, in the development of dopaminergic agents based on a 7-hydroxy-2-(aminomethyl)chroman template, bioisosteric replacement of a part of the chroman ring system with a benzimidazol-2-one (B1210169) moiety resulted in a compound with similar dopamine (B1211576) D2 receptor affinity. nih.gov This demonstrates that modifications to the core heterocyclic structure are well-tolerated and can be used to fine-tune activity.
The following table illustrates potential bioisosteric replacements for the carboxylate group at the C-3 position of the chroman ring, based on established principles of medicinal chemistry.
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, similar pKa |
| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Different hydrogen bonding pattern, potential for improved selectivity |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelation properties, potential for enzyme inhibition |
| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Increased hydrogen bonding potential, altered solubility |
| Methyl Ester (-COOCH₃) | Oxadiazole | Improved metabolic stability, altered polarity |
Furthermore, modifications to the aromatic part of the chroman scaffold, such as the introduction of halogen atoms or small alkyl groups, can influence lipophilicity and electronic properties, thereby affecting target binding and pharmacokinetics. Studies on related chromone-3-carboxamides have shown that substitutions on the benzene (B151609) ring can modulate anti-inflammatory and anti-trypanosomal activities. semanticscholar.orgarkat-usa.org
Improving Pharmacokinetics and Bioavailability through Structural Modification
A significant challenge in drug development is ensuring that a biologically active compound reaches its target in the body in sufficient concentration to exert a therapeutic effect. This is governed by the compound's pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). nih.gov Structural modifications are a key tool for improving a lead compound's pharmacokinetics and bioavailability. patsnap.comreachemchemicals.com
For this compound, the ester group itself can be considered a prodrug strategy. reachemchemicals.com The methyl ester is more lipophilic than the corresponding carboxylic acid, which can enhance its ability to cross biological membranes, potentially improving absorption. patsnap.com Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active carboxylic acid. researchgate.net This approach has been successfully used for other compounds; for example, esterification of rosmarinic acid was shown to improve its bioavailability in rats. researchgate.net
The choice of the ester alkyl group can be fine-tuned to balance lipophilicity and solubility for optimal absorption. While increasing the alkyl chain length from methyl to butyl can sometimes increase bioavailability, longer chains may decrease it due to excessive lipophilicity and reduced solubility. researchgate.net
Beyond the ester functionality, other structural modifications can be implemented to enhance bioavailability. These include:
Modulating Polarity and Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility, which is often a prerequisite for good absorption. reachemchemicals.comnih.gov Conversely, masking polar groups can improve membrane permeability. patsnap.com
Blocking Metabolic Sites: Metabolism, particularly first-pass metabolism in the liver and gut wall, can significantly reduce the amount of drug reaching systemic circulation. patsnap.com Structural modifications can be made to block metabolically labile sites. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidative metabolism can increase metabolic stability due to the strength of the C-F bond. benthamscience.com
Altering Molecular Size and Shape: Reducing molecular weight and complexity by removing non-essential parts of the molecule can improve both solubility and permeability. patsnap.comnih.gov
The table below summarizes strategies for improving the pharmacokinetic profile of chroman-3-carboxylic acid derivatives.
| Pharmacokinetic Challenge | Structural Modification Strategy | Example/Rationale |
| Poor Absorption (Low Permeability) | Esterification of carboxylic acid | Increases lipophilicity to cross cell membranes. patsnap.comresearchgate.net |
| Poor Absorption (Low Solubility) | Introduction of polar groups (e.g., -OH, -NH₂) | Increases aqueous solubility. reachemchemicals.com |
| High First-Pass Metabolism | Introduction of blocking groups (e.g., Fluorine) | Prevents metabolic breakdown by enzymes. benthamscience.com |
| Rapid Excretion | Increase plasma protein binding | Can be achieved by introducing lipophilic moieties. |
Chroman 3 Carboxylic Acid Methyl Ester As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Systems
Chroman-3-carboxylic acid methyl ester serves as a valuable and versatile starting material in the synthesis of a variety of complex heterocyclic systems. Its inherent structural features, including the chroman backbone and the reactive ester group, allow for its elaboration into more intricate molecular architectures.
One notable application is in the construction of pyrano[3,2-c]chromene derivatives. These compounds can be synthesized through multi-component reactions involving 4-hydroxycoumarins, aldehydes, and malononitrile (B47326), with this compound or its derivatives acting as a key precursor. researchgate.netresearchgate.netfrontiersin.org For instance, a three-component reaction of an arylaldehyde, malononitrile, and 4-hydroxycoumarin (B602359), catalyzed by ammonium (B1175870) acetate (B1210297), yields substituted pyrano[3,2-c]chromene derivatives. researchgate.net Similarly, an organocatalytic domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles has been employed to asymmetrically synthesize optically active pyrano[3,2-c]chromenes. rsc.org Another approach involves the reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium salts or aminocrotonates under solvent-free conditions to construct pyrano[3,2-c]chromene-2,5-diones. rsc.org
The chroman framework itself can be further functionalized to create fused heterocyclic systems. For example, organocatalytic multicomponent cascade reactions have been utilized for the enantioselective preparation of chroman-fused spirooxindoles . nih.gov These reactions demonstrate the utility of chroman-based starting materials in generating structurally complex and pharmacologically interesting molecules.
Furthermore, the ester functionality of this compound provides a handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of coupling and cyclization reactions. For example, chromone-3-carboxylic acids, which can be derived from related precursors, have been used in the synthesis of 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones through a doubly decarboxylative Michael-type addition. nih.gov
The strategic manipulation of the chroman ring and its substituents allows for the synthesis of a diverse array of heterocyclic compounds with potential applications in various fields of chemistry and biology.
Precursor in the Development of Therapeutically Relevant Scaffolds
The chroman-4-one scaffold, of which this compound is a derivative, is recognized as a privileged structure in medicinal chemistry. nih.govresearchgate.net This core is present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Consequently, this compound and its analogs are valuable precursors for the development of therapeutically relevant scaffolds.
The chroman-4-one framework is a key component in compounds with potential anti-inflammatory, antimicrobial, and antitubercular activities. nih.gov For example, specific substitutions on the chroman-4-one ring have been shown to yield compounds with significant antimicrobial activity against bacteria such as B. subtilis, S. aureus, and E. coli. nih.gov Additionally, derivatives like 7-hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acid have been identified as potential inhibitors of M. tuberculosis. nih.gov
The versatility of the chroman scaffold allows for modifications at various positions (C-2, C-3, C-6, and C-7) to modulate biological activity, a key strategy in structure-activity relationship (SAR) studies. nih.gov Chromone-3-carboxamides, synthesized from the corresponding chromone-3-carboxylic acids, have been evaluated for their anti-inflammatory, anti-trypanosomal, and cytotoxic properties. researchgate.netsemanticscholar.org The synthesis of these amides typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with various amines. researchgate.netsemanticscholar.org
The development of chromone-based compounds as multi-target-directed ligands for neurodegenerative diseases like Parkinson's is an active area of research. core.ac.uk This involves designing molecules that can interact with multiple biological targets simultaneously. The synthesis of libraries of chromone (B188151) derivatives, often starting from precursors like chromone-2-carboxylic acids, is a common approach in these drug discovery programs. nih.gov
Integration into Multi-component Reactions for Diversified Chemical Libraries
This compound and its derivatives are ideal building blocks for integration into multi-component reactions (MCRs), which are powerful tools for generating diverse chemical libraries. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, offering high atom economy and procedural simplicity. nih.govresearchgate.net
The reactivity of the chroman scaffold and its functional groups enables its participation in various MCRs to produce a wide range of heterocyclic compounds. For instance, the synthesis of pyrano[3,2-c]chromene derivatives often utilizes a three-component reaction of an aldehyde, malononitrile, and a 4-hydroxycoumarin derivative. researchgate.netfrontiersin.org These reactions can be catalyzed by simple reagents like ammonium acetate or can be designed as organocatalytic cascade reactions to achieve high levels of stereocontrol. researchgate.netnih.gov
The use of MCRs in combination with chroman-based building blocks facilitates the exploration of a vast chemical space. nih.gov This is particularly valuable in drug discovery, where the generation of large and diverse libraries of compounds is essential for identifying new lead structures. researchgate.net The ability to easily incorporate different substituents into the final products by varying the starting materials in the MCR makes this a highly efficient strategy for library synthesis. rsc.org
Furthermore, the development of solid-phase and automated synthesis techniques, such as those using acoustic droplet ejection, has further enhanced the utility of MCRs for generating large chemical libraries. nih.gov While not specifically detailed for this compound in the provided context, the principles of MCR-based library synthesis are broadly applicable to such versatile building blocks.
Advanced Analytical Methodologies for Quantitative and Qualitative Research of Chroman 3 Carboxylic Acid Methyl Ester
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of Chroman-3-carboxylic acid methyl ester, providing powerful means to separate it from complex mixtures, assess its purity, and quantify its presence. The choice of technique depends on the compound's volatility and the analytical goal.
Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. gcms.cz As a methyl ester, this compound possesses sufficient volatility for GC analysis, which is a method commonly used for fatty acid methyl esters (FAMEs). thermofisher.comsigmaaldrich.comnih.gov The analysis typically involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).
Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is often employed for ester analysis. gcms.cz Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. nih.govresearchgate.net GC-MS provides structural information, confirming the identity of the analyte through its unique mass spectrum. mdpi.comrsc.org
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | Polar Capillary Column (e.g., VF-5 MS, Omegawax) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp at 10°C/min to 250°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Time | Dependent on exact column and conditions |
| Key Mass Fragments (m/z) | Molecular Ion (M+), fragments corresponding to the chroman ring and loss of the methoxycarbonyl group. |
High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile technique for the separation, identification, and quantification of compounds, particularly those that are non-volatile or thermally sensitive. bas.bgyoutube.com It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. google.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water. nih.gov The presence of the benzopyran structure provides a chromophore, making the compound readily detectable by a UV-Vis detector. nih.gov By comparing the retention time of the analyte to that of a known standard, the compound can be identified and quantified. HPLC is crucial for assessing the purity of synthesized batches and for profiling the compound in various samples. bas.bg
Table 2: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Value/Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~275 nm (based on chroman structure) |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional HPLC-MS, offering higher resolution, greater sensitivity, and faster analysis times. nih.govtaylorfrancis.com This high-throughput technique is particularly powerful for metabolomic studies, which aim to identify and quantify all small-molecule metabolites in a biological system. nih.govresearchgate.net
When studying the fate of this compound in a biological matrix, UPLC-MS can separate the parent compound from its potential metabolites. rsc.org The eluent from the UPLC is introduced into a mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.govrsc.org This allows for the determination of the accurate mass of the parent ion and its fragments, enabling the elucidation of metabolite structures, such as hydroxylated or demethylated derivatives. The combination of UPLC-MS-based metabolomics is a potent approach for determining the metabolic pathways of chroman and coumarin-related compounds. nih.govresearchgate.net
Table 3: UPLC-MS Data for Hypothetical Metabolite Profiling of this compound
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Transformation |
|---|---|---|---|
| This compound | 5.8 | 193.0859 | Parent Compound |
| Hydroxy-chroman-3-carboxylic acid methyl ester | 4.2 | 209.0808 | Hydroxylation |
| Chroman-3-carboxylic acid | 3.5 | 179.0703 | Demethylation (Hydrolysis) |
Spectrophotometric Methods for Concentration Determination and Reaction Monitoring
UV-Visible (UV-Vis) absorption spectroscopy is a valuable and accessible analytical technique for quantitative analysis and for monitoring the progress of chemical reactions in real-time. researchgate.netthermofisher.com The method is based on the principle that the absorbance of light by a compound in solution is directly proportional to its concentration, as described by the Beer-Lambert law. thermofisher.com
For quantitative purposes, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve.
This technique is also highly effective for monitoring reaction kinetics. spectroscopyonline.com For instance, in the synthesis of this compound from its corresponding carboxylic acid, one could monitor the formation of the product or the consumption of the reactant over time by tracking the change in absorbance at a specific wavelength. nih.gov This provides crucial insights into reaction rates and mechanisms, facilitating process optimization. researchgate.net
Table 4: Representative Calibration Data for Spectrophotometric Quantification
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.098 |
| 2.5 | 0.245 |
| 5.0 | 0.491 |
| 7.5 | 0.735 |
| 10.0 | 0.982 |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. wikipedia.orgnih.gov Future efforts in the synthesis of chroman-3-carboxylic acid methyl ester and its analogs will likely concentrate on developing more sustainable and atom-economical routes.
Key research directions include:
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields in the synthesis of chromene and chroman derivatives. wikipedia.orgnih.gov
Green Catalysts: The use of biodegradable and reusable catalysts, such as Rochelle salt, is being explored for the one-pot synthesis of chromene derivatives, a strategy that can be adapted for chroman structures. nih.gov
Cascade Reactions: Multi-component cascade reactions offer a powerful approach to construct complex molecular architectures like the chroman ring in a single step, minimizing waste and improving efficiency. ekb.eg For instance, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been developed for the synthesis of ester-containing chroman-4-ones. ekb.eg
Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high selectivity under mild reaction conditions, offering a green alternative to traditional chemical catalysts. The application of biocatalysis in the synthesis of chroman derivatives is an emerging area with significant potential.
A summary of emerging sustainable synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and enhanced purity. wikipedia.orgnih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Improved reaction rates and yields, especially in heterogeneous systems. wikipedia.orgnih.gov |
| Green Catalysts | Involves the use of non-toxic, renewable, and recyclable catalysts. | Reduced environmental impact and potential for cost savings. nih.gov |
| Cascade Reactions | A sequence of intramolecular reactions that occur in a single pot. | Increased efficiency, atom economy, and reduced waste generation. ekb.eg |
| Biocatalysis | The use of enzymes to catalyze chemical transformations. | High selectivity, mild reaction conditions, and environmentally friendly. |
Exploration of New Biological Targets and Therapeutic Areas
The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.com Derivatives of the closely related chromone (B188151) scaffold have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. wikipedia.orgmtoz-biolabs.com This broad bioactivity suggests that this compound and its derivatives could be valuable starting points for the discovery of novel therapeutics.
Future research will likely focus on:
Expanding Therapeutic Applications: Systematic screening of libraries of chroman-3-carboxylic acid derivatives against a diverse range of biological targets could uncover new therapeutic uses. The known anti-inflammatory and anticancer properties of the broader chroman class make these areas particularly promising for investigation. wikipedia.orgmtoz-biolabs.com
Target Identification: For derivatives that show interesting phenotypic effects, identifying their specific molecular targets will be crucial. This can be achieved through techniques like affinity chromatography and proteomics.
Structure-Activity Relationship (SAR) Studies: A detailed understanding of how modifications to the this compound structure affect its biological activity will be essential for designing more potent and selective compounds. For example, in chromanone analogs, substitutions at the C-2 and C-3 positions have been shown to influence antioxidant activity. nih.gov
The table below summarizes some of the established biological activities of the broader chroman and chromone families, suggesting potential therapeutic areas for derivatives of this compound.
| Therapeutic Area | Biological Activity of Chroman/Chromone Scaffolds |
| Oncology | Anticancer, antitumor, and cytotoxic activities have been reported for various chroman and chromone derivatives. wikipedia.orgmtoz-biolabs.com |
| Inflammation | Anti-inflammatory properties are a known feature of many compounds containing the chroman scaffold. mtoz-biolabs.com |
| Infectious Diseases | Antimicrobial and antiviral activities have been observed in several chromone derivatives. wikipedia.orgmtoz-biolabs.com |
| Neurodegenerative Diseases | Some chroman derivatives have been investigated as potential agents for Alzheimer's disease. bitesizebio.com |
| Oxidative Stress | The antioxidant properties of the chroman ring are well-documented. nih.gov |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov For this compound, these approaches can accelerate the discovery of novel derivatives with enhanced biological activity and improved pharmacokinetic properties.
Future research will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of chroman derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of more potent analogs.
Molecular Docking: This technique can be used to predict the binding mode of chroman-3-carboxylic acid derivatives to their biological targets. mdpi.com Understanding these interactions at the molecular level is crucial for structure-based drug design and optimization.
De Novo Design: Advanced computational algorithms can be used to design entirely new molecules that are predicted to bind to a specific biological target. The this compound scaffold can serve as a starting point for such de novo design efforts.
Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure and reactivity of chroman derivatives, helping to rationalize their observed biological activities. islandarchives.ca
The table below outlines key computational approaches and their potential applications in the study of this compound.
| Computational Approach | Description | Application for this compound |
| QSAR | Statistical models that relate chemical structure to biological activity. | Predict the biological activity of new derivatives and guide lead optimization. nih.gov |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Elucidate the binding mode to biological targets and inform structure-based design. mdpi.com |
| De Novo Design | Computational generation of novel molecular structures with desired properties. | Design new chroman-based compounds with potentially improved therapeutic profiles. |
| DFT Studies | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Understand the reactivity and electronic properties of the scaffold. islandarchives.ca |
Integration with High-Throughput Screening and Chemical Biology Platforms
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govthermofisher.com Chemical biology platforms, such as activity-based protein profiling (ABPP), utilize chemical probes to study protein function in complex biological systems. wikipedia.org The integration of this compound and its derivatives into these platforms will be a key driver of future research.
Emerging directions include:
Development of Chroman-Based Compound Libraries: The synthesis of diverse libraries of chroman-3-carboxylic acid derivatives is a prerequisite for successful HTS campaigns. mdpi.com These libraries can be screened against a wide range of biological targets to identify new lead compounds.
Fragment-Based Drug Discovery (FBDD): The chroman scaffold can be used as a starting point in FBDD, where small molecular fragments are screened for binding to a target protein. nih.gov Hits from these screens can then be elaborated into more potent lead compounds.
Activity-Based Protein Profiling (ABPP): Derivatives of this compound can be functionalized to create chemical probes for ABPP. wikipedia.org These probes can be used to identify the protein targets of bioactive chroman derivatives and to study their mechanism of action.
The table below summarizes the integration of chroman derivatives with modern drug discovery platforms.
| Platform | Description | Application for this compound |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly identify bioactive derivatives from a compound library. nih.govthermofisher.com |
| Fragment-Based Drug Discovery (FBDD) | Screening of small molecular fragments for binding to a biological target. | Utilize the chroman scaffold as a starting point for developing new inhibitors. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Use of chemical probes to monitor the activity of enzymes in complex biological systems. | Develop chroman-based probes to identify protein targets and elucidate mechanisms of action. wikipedia.org |
Q & A
Q. What are the standard synthetic routes for Chroman-3-carboxylic acid methyl ester, and how do reaction conditions influence yield and purity?
The synthesis of chroman-3-carboxylic acid derivatives typically involves base-catalyzed cyclization or esterification reactions. For example, methyl salicyloylacetate can undergo cyclization in xylene with potassium carbonate and acetic anhydride to form methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate, yielding ~62% after recrystallization . Key variables include:
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- IR spectroscopy : Identifies carbonyl stretches (e.g., ester C=O at ~1725 cm⁻¹, pyrone C=O at ~1640 cm⁻¹) .
- UV-Vis spectroscopy : Detects π→π* transitions (e.g., λmax at 238 nm and 304 nm) .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 162 as base peak) validate molecular integrity .
- NMR : Methyl ester protons (δ 3.97 ppm) and aromatic signals confirm substitution patterns .
Q. How does solvent choice impact the synthesis and purification of chroman-3-carboxylic acid esters?
Solvent polarity and boiling point critically affect reaction efficiency and crystallization:
- Xylene : High boiling point (138–144°C) enables cyclization at elevated temperatures without solvent evaporation .
- 2-Propanol : Polar protic solvent ideal for recrystallization, yielding pure crystals with defined melting points (e.g., 116–118°C) .
- Methanol-water mixtures : Used for sodium salt purification, leveraging differential solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing chroman-3-carboxylic acid derivatives?
Contradictions often arise from structural similarities (e.g., chroman-3-carboxylates vs. 3-acyl-4-hydroxycoumarins). Mitigation strategies include:
Q. What strategies mitigate base-catalyzed rearrangements during synthesis of chroman-3-carboxylic acid esters?
Base-induced rearrangements (e.g., conversion of esters to aldehydes) can be minimized by:
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Molecular modeling tools enable:
Q. What experimental design principles optimize yield in multi-step syntheses of chroman derivatives?
Adopt a factorial design approach:
- Variable screening : Test temperature, solvent, and catalyst combinations (e.g., acetic anhydride vs. acetyl chloride) .
- Response surface methodology : Model interactions between variables to identify optimal conditions .
- In-line analytics : Use HPLC or GC-MS for real-time monitoring of intermediates .
Methodological Considerations
- Data contradiction analysis : Always cross-reference spectral data with synthetic pathways to rule out byproducts .
- Reproducibility : Document reaction parameters (e.g., stirring rate, drying agents) to ensure consistency .
- Safety protocols : Follow guidelines for handling reactive intermediates (e.g., acetic anhydride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
